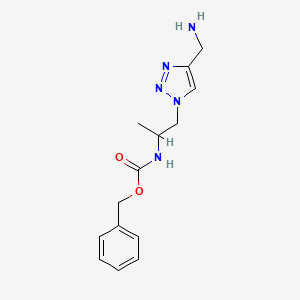

benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

Description

Benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is a triazole-containing carbamate derivative characterized by a benzyl-protected carbamate group, a propan-2-yl backbone, and a 4-(aminomethyl)-substituted 1,2,3-triazole ring.

Properties

IUPAC Name |

benzyl N-[1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-11(8-19-9-13(7-15)17-18-19)16-14(20)21-10-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10,15H2,1H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNUZUNOKNVIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(N=N1)CN)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of various precursors to form the triazole ring. The compound is derived from a benzylamine and a propan-2-amine derivative, which undergoes carbamate formation.

Table 1: Synthesis Steps

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Benzylamine + Propan-2-amine + Isocyanate | Benzyl carbamate derivative |

| 2 | Sodium azide + Benzyl carbamate derivative | Triazole formation |

| 3 | Hydrolysis/Deprotection | Final product |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Specifically, it acts as an inhibitor of the USP1/UAF1 deubiquitinase complex, which is crucial for regulating protein degradation pathways associated with cancer cell proliferation.

Key Findings:

- Inhibition of USP1/UAF1 : In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against the USP1/UAF1 complex with an IC50 value indicative of its potency .

Anticancer Properties

Research indicates that this compound can induce apoptosis in cancer cells by modulating the expression of critical proteins involved in cell survival and death pathways. The inhibition of the USP1/UAF1 complex leads to increased levels of ubiquitinated proteins, promoting apoptosis in cancerous cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It inhibits cytokine production in various cell lines, suggesting potential applications in treating chronic inflammatory diseases .

Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on breast cancer cell lines. Results indicated that treatment led to a dose-dependent decrease in cell viability and increased apoptotic markers compared to control groups .

Study 2: Inflammatory Response

Another investigation focused on the compound's ability to reduce pro-inflammatory cytokines in a murine model of arthritis. The findings demonstrated significant reductions in IL-6 and TNF-alpha levels following treatment with this compound .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate exhibit promising anticancer properties. For instance, studies on related triazole derivatives have shown their ability to inhibit the USP1/UAF1 deubiquitinase complex, which is a target for cancer therapy. The inhibition of this complex can lead to the activation of tumor suppressor proteins and the induction of apoptosis in cancer cells .

Antimicrobial Properties

The triazole moiety is known for its antimicrobial activity. Compounds containing this structure have been investigated for their effectiveness against various pathogens. For example, derivatives of triazoles have demonstrated significant activity against fungi and bacteria, making them suitable candidates for developing new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that triazole-based compounds could be effective in treating neurodegenerative diseases. Certain studies suggest that they may help in reducing inflammation and oxidative stress in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Agricultural Applications

Pesticidal Activity

this compound and its derivatives have been explored for their potential as agricultural pesticides. Their ability to disrupt the growth of pests while being less toxic to non-target organisms makes them valuable in sustainable agriculture practices .

Plant Growth Regulators

Research indicates that triazole compounds can act as plant growth regulators. They may enhance growth rates and resistance to environmental stressors in various crops. This application is particularly relevant in improving crop yields under adverse conditions .

Material Science Applications

Catalysts in Organic Reactions

Triazole derivatives have been employed as ligands in catalytic processes. For instance, they stabilize metal ions during catalysis, enhancing reaction efficiency and selectivity. This property is particularly useful in organic synthesis where metal-catalyzed reactions are prevalent .

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been studied for improving material properties such as thermal stability and mechanical strength. These modifications can lead to the development of advanced materials with tailored characteristics for specific applications .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural motifs—benzyl carbamate, triazole, and aminomethyl substituents—are shared with several analogs. Below is a systematic comparison based on synthesis, reactivity, and functional properties.

Core Structural Variations

Key Research Findings

Triazole vs. Tetrazole : The 1,2,3-triazole in the target compound offers superior metabolic stability compared to tetrazoles (e.g., Compound 7 in ), which are prone to oxidative degradation .

Carbamate Stability : Benzyl carbamates (target compound) exhibit greater resistance to enzymatic hydrolysis than ethyl carbamates, making them preferable for prolonged drug release .

Preparation Methods

Step 1: Synthesis of Benzyl Azide and Alkyne Components

- Benzyl azides are prepared from substituted benzyl bromides via nucleophilic substitution with sodium azide.

- Alkynes such as ethyl propiolate serve as the alkyne component.

- This step ensures the availability of reactive partners for the CuAAC reaction.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The azide and alkyne are reacted under Cu(I) catalysis, often generated in situ from CuSO4 and sodium ascorbate.

- The reaction is typically carried out in a mixed solvent system such as tert-butanol/water (2:1) at room temperature or slightly elevated temperatures for 8 hours.

- This yields ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate intermediates with high regioselectivity and yields around 85%.

Step 3: Hydrolysis of Ester to Carboxylic Acid

- The ester group is hydrolyzed using aqueous 4N sodium hydroxide at ambient temperature.

- This produces 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid intermediates with yields up to 92%.

Step 4: Amide Coupling with Propan-2-amine

- The carboxylic acid intermediate is coupled with propan-2-amine using peptide coupling reagents such as HBTU/HOBt in solvents like DMF.

- The reaction is typically performed at room temperature and yields the propan-2-yl-triazole intermediate in approximately 78% yield.

- Alternative coupling reagents like DCC/DMAP or EDCl/HOAt have been tested but generally provide lower yields.

Step 5: Formation of Benzyl Carbamate

- The final step involves reacting the amine intermediate with benzyl chloroformate in dichloromethane (DCM).

- This carbamoylation step introduces the benzyl carbamate protecting group, completing the synthesis.

- The reaction proceeds smoothly at room temperature, providing the target compound in about 81% yield.

Optimization Data for Coupling Reactions

| Reagent System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HBTU/HOBt/DIEA | DMF | 25 | 78 |

| DCC/DMAP | THF | 0 → 25 | 65 |

| EDCl/HOAt | CH2Cl2 | 25 | 71 |

Table 1: Optimization of amide coupling reagents and conditions for Step 4 yielding propan-2-yl-triazole intermediate.

Additional Notes on Synthetic Details

- The CuAAC reaction is highly selective for the 1,4-disubstituted 1,2,3-triazole, which is crucial for the correct substitution pattern.

- The aminomethyl substituent on the triazole ring is introduced via reduction of nitrile or other suitable precursors, often employing catalytic hydrogenation or lithium aluminum hydride reduction.

- The benzyl carbamate group serves as a protecting group that enhances stability and modulates pharmacokinetic properties.

- The propan-2-yl linker provides conformational flexibility and appropriate spatial arrangement between the triazole and carbamate groups.

Representative Synthetic Scheme (Summary)

- Benzyl bromide → Benzyl azide (NaN3 substitution)

- Benzyl azide + Ethyl propiolate → Ethyl 1-benzyl-1,2,3-triazole-4-carboxylate (CuAAC)

- Ester hydrolysis → 1-benzyl-1,2,3-triazole-4-carboxylic acid

- Amide coupling with propan-2-amine → Propan-2-yl-triazole intermediate

- Carbamate formation with benzyl chloroformate → Final benzyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

Research Findings and Comparative Analysis

- The CuAAC step is efficient and yields >80%, making it a cornerstone of the synthesis.

- Hydrolysis and coupling steps show high yields but require careful control of conditions to avoid side reactions.

- Carbamate formation is straightforward and high yielding, with benzyl chloroformate preferred for its reactivity and selectivity.

- Alternative coupling reagents and solvents have been explored; HBTU/HOBt in DMF at room temperature is optimal.

- The synthetic route is adaptable to various substitutions on the benzyl ring, enabling structural analog development.

Summary Table of Key Reaction Steps and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1. Azide formation | Nucleophilic substitution | Benzyl bromide, NaN3 | ~90 |

| 2. CuAAC cycloaddition | Click chemistry | CuSO4, sodium ascorbate, t-BuOH/H2O, rt | 85 |

| 3. Ester hydrolysis | Base hydrolysis | 4N NaOH, rt | 92 |

| 4. Amide coupling | Peptide coupling | HBTU/HOBt, DMF, rt | 78 |

| 5. Carbamate formation | Carbamoylation | Benzyl chloroformate, DCM, rt | 81 |

Table 2: Overview of preparation steps and yields for this compound.

Q & A

Q. What synthetic methodologies are most reliable for introducing the 1,2,3-triazole moiety in this compound?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for regioselective 1,4-substituted triazole synthesis. For this compound, terminal alkynes and azides (e.g., benzyl azide derivatives) can be reacted under mild conditions (~25–50°C) in polar solvents like DMF or water, with Cu(I) sources such as CuSO₄·5H₂O/sodium ascorbate. This method ensures >95% conversion and avoids side products common in thermal cycloadditions .

Q. How can X-ray crystallography be employed to confirm the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data, with WinGX/ORTEP for visualization. For anisotropic displacement parameters, ensure data collection at low temperatures (e.g., 160 K) to reduce thermal motion artifacts. A typical R-factor <0.05 and data-to-parameter ratio >15:1 indicate high reliability .

Q. What spectroscopic techniques are essential for characterizing the aminomethyl and carbamate groups?

- ¹H/¹³C NMR : Identify the benzyl carbamate (δ ~7.3 ppm for aromatic protons, δ ~155 ppm for carbonyl carbons) and aminomethyl protons (δ ~3.8 ppm for -CH₂NH₂).

- IR Spectroscopy : Look for carbamate C=O stretches (~1700 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of benzyloxycarbonyl group) .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole formation be addressed during synthesis?

Regioselectivity in CuAAC is typically 1,4-specific, but competing side reactions (e.g., dimerization) may occur. Optimize reaction stoichiometry (1:1 azide:alkyne ratio), use inert atmospheres, and introduce bulky substituents to sterically hinder undesired pathways. For troubleshooting, employ LC-MS to monitor intermediate formation .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

Use AutoDock Vina for high-throughput docking studies. Prepare the ligand and receptor (e.g., VHL E3 ligase) with proper protonation states and partial charges. Employ a grid box encompassing the active site (e.g., 25 ų) and validate results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Multithreading in Vina accelerates calculations .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Standardize protocols:

Q. What strategies improve the resolution of X-ray data for flexible moieties (e.g., propan-2-yl group)?

Flexible regions often exhibit disorder. Strategies include:

- Cryocooling crystals to 100 K to minimize thermal motion.

- Applying TWINLAW in SHELXL to model twinning.

- Using anisotropic refinement with restraints on bond lengths/angles for disordered atoms .

Q. How can structure-activity relationships (SAR) be explored for the aminomethyl-triazole pharmacophore?

- Synthesize analogs with substitutions on the benzyl carbamate (e.g., electron-withdrawing groups) or triazole (e.g., methyl vs. cyclopropyl).

- Test in vitro activity (e.g., enzyme inhibition, cellular uptake) and correlate with computed descriptors (e.g., LogP, polar surface area) using QSAR tools like MOE .

Methodological Considerations

Q. What solvent systems optimize the solubility of this compound for biological assays?

The compound is likely polar due to the carbamate and aminomethyl groups. Use DMSO for stock solutions (≤10 mM) and dilute into aqueous buffers (PBS, pH 7.4) with ≤0.1% Tween-20 to prevent aggregation. Confirm solubility via dynamic light scattering (DLS) .

Q. How can enantiomeric purity of the propan-2-yl group be verified?

Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol mobile phase. Compare retention times with racemic mixtures. Alternatively, use circular dichroism (CD) spectroscopy for chiral centers adjacent to chromophores .

Data Analysis and Reporting

Q. What metrics should be reported in crystallographic studies to ensure reproducibility?

Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.